
Tinoridine
Übersicht
Beschreibung
Tinoridine is a non-steroidal anti-inflammatory and analgesic agent. It is known for its antiedematous and analgesic actions. The chemical formula of this compound is C17H20N2O2S, and it has a molecular weight of 316.42 g/mol . This compound is under investigation for its efficacy in treating pain and inflammation in adults .
Vorbereitungsmethoden
Tinoridine can be synthesized via a three-component Gewald reaction. This reaction involves the cyclocondensation of a ketone or an aldehyde with activated nitriles and elemental sulfur, catalyzed by sodium hydroxide in deep eutectic solvents . This method is eco-friendly, easy to set up, and allows for simple separation and purification of products without chromatography .
Analyse Chemischer Reaktionen
Tinoridin durchläuft verschiedene chemische Reaktionen, darunter:
Hydrolyse: Es unterliegt einem hydrolytischen Abbau unter sauren, alkalischen und neutralen Bedingungen.
Thermischer und photolytischer Abbau: Unter thermischen und photolytischen Belastungsbedingungen werden signifikante Abbauprodukte gebildet.
Häufige Reagenzien, die in diesen Reaktionen verwendet werden, sind Wasserstoffperoxid, Fenton-Reagenz und Eisen(III)-chlorid. Hauptprodukte, die aus diesen Reaktionen entstehen, umfassen verschiedene Abbauprodukte, die mit Hilfe der hochauflösenden Massenspektrometrie charakterisiert werden .
Wissenschaftliche Forschungsanwendungen
Overview
Recent studies have identified Tinoridine as a novel ferroptosis inhibitor, which is significant for treating intervertebral disc degeneration (IVDD). IVDD is a leading cause of low back pain (LBP), affecting millions globally. The mechanism of action involves the regulation of nuclear factor-erythroid 2-related factor 2 (Nrf2), a key protein that inhibits ferroptosis.
Research Findings
- Molecular Docking Studies : A screening of an NSAID library revealed that this compound exhibits high binding affinity to Nrf2, suggesting its potential role in IVDD therapy through ferroptosis inhibition .
- In Vitro Studies : Experiments conducted on nucleus pulposus cells demonstrated that this compound enhances Nrf2 expression and activity, effectively rescuing cells from RSL3-induced ferroptosis. The protective effect was reversed upon Nrf2 knockdown, confirming the drug's mechanism .
- In Vivo Studies : Animal models indicated that this compound could attenuate the progression of IVDD in rats, reinforcing its therapeutic potential for LBP management .
Table 1: Summary of Ferroptosis Inhibition Studies
Study Type | Model Used | Key Findings |
---|---|---|
Molecular Docking | NSAID Library | High affinity for Nrf2 |
In Vitro | NP Cells | Promotes Nrf2 expression; rescues from ferroptosis |
In Vivo | Rat Model | Attenuates IVDD progression |
Clinical Applications
- Acute Tonsillitis and Pharyngitis : A Phase 4 clinical trial evaluated the efficacy of this compound in treating pain and inflammation associated with acute tonsillitis and pharyngitis. Results indicated significant improvement compared to placebo .
- Carrageenan-Induced Paw Edema Model : In preclinical studies, this compound demonstrated superior anti-inflammatory activity compared to standard NSAIDs like indomethacin, particularly in models assessing neutrophil activation and pro-inflammatory mediator release .
Table 2: Clinical Applications and Efficacy
Condition | Study Type | Efficacy Observed |
---|---|---|
Acute Tonsillitis/Pharyngitis | Phase 4 Clinical Trial | Significant pain reduction |
Carrageenan-Induced Paw Edema | Preclinical Study | Superior anti-inflammatory effect |
Metabolic Profiling
Understanding the metabolism of this compound is crucial for optimizing its therapeutic applications. Recent studies have identified various metabolites through in vivo experiments involving Sprague-Dawley rats.
- Metabolite Identification : Eleven metabolites were detected in urine samples post-administration, including hydroxylated and glucuronide forms. This profiling aids in understanding the drug's pharmacokinetics and potential interactions .
Table 3: Metabolites Identified
Metabolite Type | Description |
---|---|
Hydroxyl Metabolites | Resulting from oxidative metabolism |
Glucuronide | Conjugated forms aiding excretion |
Dealkylated | Simplified structures from parent compound |
Wirkmechanismus
The mechanism of action of Tinoridine involves its biomembrane stabilizing action, particularly on lysosomes, which are related to cell or tissue damage during inflammation through the release of hydrolytic enzymes . Additionally, this compound promotes the expression and activity of nuclear factor-erythroid 2-related factor-2 (Nrf2), inhibiting ferroptosis .
Vergleich Mit ähnlichen Verbindungen
Tinoridin wird mit anderen Thiophen-basierten Verbindungen verglichen, die für ihre entzündungshemmenden Eigenschaften bekannt sind, wie zum Beispiel:
Tiaprofensäure: Ein weiteres nichtsteroidales Antiphlogistikum mit ähnlichen Eigenschaften.
Tenidap: Bekannt für seine entzündungshemmenden und schmerzstillenden Wirkungen.
Zileuton: Ein entzündungshemmendes Medikament, das die Lipoxygenase hemmt.
Tinoridin ist aufgrund seiner dualen Wirkung als entzündungshemmendes Mittel und Ferroptose-Inhibitor einzigartig und macht es zu einem vielversprechenden Kandidaten für verschiedene therapeutische Anwendungen .
Biologische Aktivität
Tinoridine is a thienopyridine derivative classified as a non-steroidal anti-inflammatory drug (NSAID). Its chemical formula is C₁₇H₂₀N₂O₂S, and it is also known by its synonym, Y-3642 hydrochloride. This compound exhibits a range of pharmacological effects, including analgesic (pain-relieving), antipyretic (fever-reducing), and platelet-inhibitory actions. This article explores the biological activity of this compound, focusing on its mechanisms, effects in various models, and potential therapeutic applications.
This compound primarily exerts its biological activity through the inhibition of cyclooxygenase (COX) enzymes, which are crucial in the synthesis of inflammatory mediators like prostaglandins. By blocking these enzymes, this compound reduces inflammation and alleviates pain associated with various conditions. Additionally, it has demonstrated protective effects against hepatotoxicity induced by carbon tetrachloride, suggesting that its anti-peroxidative action may play a significant role in mitigating liver damage .
Pharmacological Effects
- Analgesic Activity : this compound has shown effectiveness in reducing pain in various experimental models.
- Anti-inflammatory Effects : In carrageenan-induced paw edema models, this compound exhibited significant anti-inflammatory activity, comparable to established NSAIDs like indomethacin. Studies reported an inhibition rate of 58.46% at a dosage of 50 mg/kg .
- Antioxidant Properties : The compound acts as a radical scavenger and has been noted for its potent antiperoxidative activity .
- Platelet Inhibition : this compound's ability to inhibit platelet aggregation suggests potential cardiovascular applications where inflammation plays a role in thrombotic events.
In Vivo Studies
-
Carrageenan-Induced Paw Edema :
- A study demonstrated that this compound significantly reduced edema in a dose-dependent manner. At 50 mg/kg, it showed superior anti-inflammatory effects compared to indomethacin.
- The mechanism involved the inhibition of pro-inflammatory cytokines such as IL-6 and TNF-α during the inflammatory response stages .
- Nucleus Pulposus Cells :
Comparative Analysis with Other NSAIDs
Compound | Mechanism | Anti-inflammatory Activity (%) | Analgesic Effect | Platelet Inhibition |
---|---|---|---|---|
This compound | COX inhibition | 58.46 (50 mg/kg) | Significant | Yes |
Indomethacin | COX inhibition | 47.73 | Significant | Yes |
Tiaprofenic Acid | COX inhibition | Comparable | Moderate | Yes |
Potential Therapeutic Applications
Given its pharmacological profile, this compound holds promise for several therapeutic applications:
- Chronic Pain Management : Its analgesic properties make it a candidate for managing chronic pain conditions.
- Inflammatory Disorders : The compound's ability to reduce inflammation positions it as a potential treatment for diseases characterized by excessive inflammatory responses.
- Cardiovascular Health : Its platelet-inhibitory action may benefit patients at risk of thrombotic events due to underlying inflammatory conditions.
Eigenschaften
IUPAC Name |
ethyl 2-amino-6-benzyl-5,7-dihydro-4H-thieno[2,3-c]pyridine-3-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N2O2S/c1-2-21-17(20)15-13-8-9-19(11-14(13)22-16(15)18)10-12-6-4-3-5-7-12/h3-7H,2,8-11,18H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PFENFDGYVLAFBR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(SC2=C1CCN(C2)CC3=CC=CC=C3)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N2O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
24237-55-6 (cpd with unspecified hydrochloride), 25913-34-2 (mono-hydrochloride) | |
Record name | Tinoridine [INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0024237545 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID9023677 | |
Record name | Tinoridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID9023677 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
316.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
24237-54-5 | |
Record name | Tinoridine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=24237-54-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Tinoridine [INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0024237545 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Tinoridine | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB13001 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Tinoridine | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=158555 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Tinoridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID9023677 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Tinoridine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.041.896 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | TINORIDINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/C9Z9ICZ7YR | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.